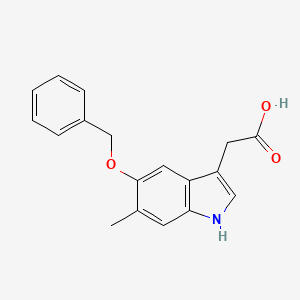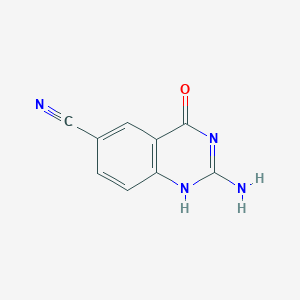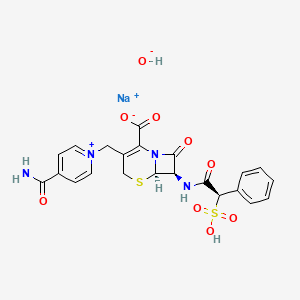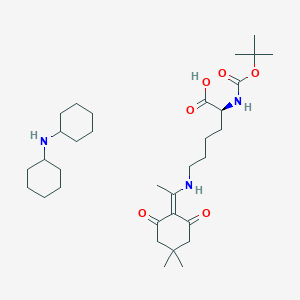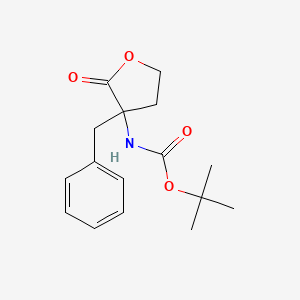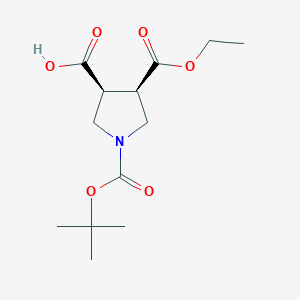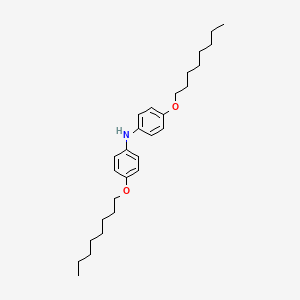
4,4',4''-Tris(bromomethyl)-2,2':6',2''-terpyridine
Overview
Description
4,4',4''-Tris(bromomethyl)-2,2':6',2''-terpyridine is a useful research compound. Its molecular formula is C18H14Br3N3 and its molecular weight is 512.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-Tris(bromomethyl)-2,2':6',2''-terpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-Tris(bromomethyl)-2,2':6',2''-terpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Functionalized Terpyridines : This compound is useful for synthesizing various functionalized terpyridines, which include polymerizable bis-terpyridyl metal-ion complexes and asymmetric bis-complexes (Andres, Hofmeier, Lohmeijer, & Schubert, 2003).
Applications in Photochemical Devices : Derivatives of this compound and their metal complexes have potential applications in photochemical molecular devices, photosensitized components, colorimetric and luminescence pH sensors, and supramolecular recognition (Dhar, 2014).
Use in Coordination Polymers and Metallomacrocyclic Complexes : It serves as an ideal linker for combination with metal nodes in coordination polymers and metallomacrocyclic complexes (Housecroft, 2014).
Developing Conducting Polymers : The synthesis of certain derivatives led to new conducting polymers suitable for electrode coating on complex metal ions (Zanardi et al., 2006).
Use in Materials Science, Biomedicine, and Catalysis : Terpyridines and their transition metal complexes are utilized in various fields including materials science, biomedicine, and organometallic catalysis (Winter, Newkome, & Schubert, 2011).
Luminescence Enhancement in Lanthanide Complexes : Trivalent lanthanide complexes with substituted terpyridines show a substantial increase in metal-centered luminescence (Murner, Chassat, Thummel, & Bünzli, 2000).
Polymerization Initiators : They can be used as initiators for living polymerization methods, leading to controlled molecular weights and narrow distributions (Heller & Schubert, 2002).
Colorimetric Sensors for Heavy Metals : Some terpyridine derivatives are used as colorimetric sensors for heavy metals, such as mercury (Li et al., 2007).
Photophysical Properties in Ruthenium Complexes : Heteroleptic Ruthenium(II) Bis(terpyridine) complexes exhibit enhanced photophysical properties for applications like hydrogen evolution (Rupp et al., 2019).
properties
IUPAC Name |
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br3N3/c19-9-12-1-3-22-15(5-12)17-7-14(11-21)8-18(24-17)16-6-13(10-20)2-4-23-16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWUBJQMFRERCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C2=CC(=CC(=N2)C3=NC=CC(=C3)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Tris(bromomethyl)-2,2':6',2''-terpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



